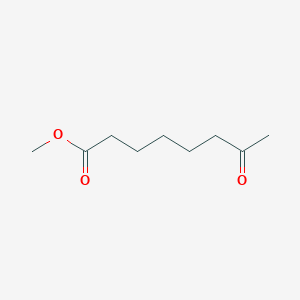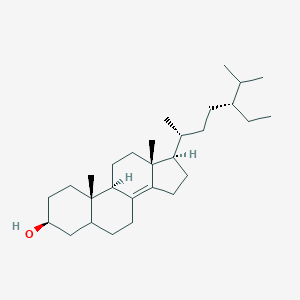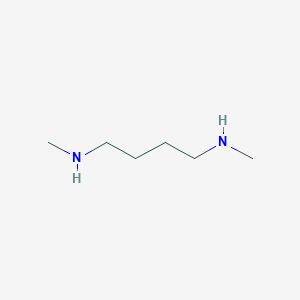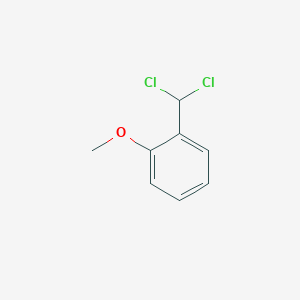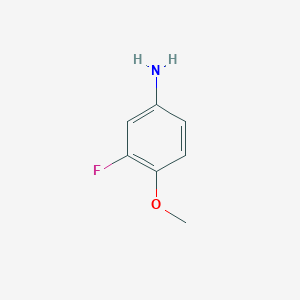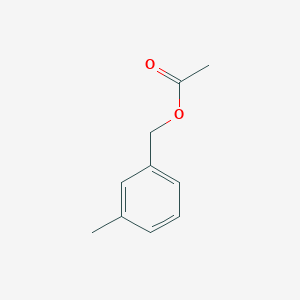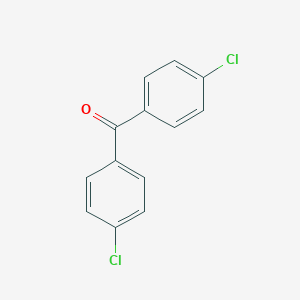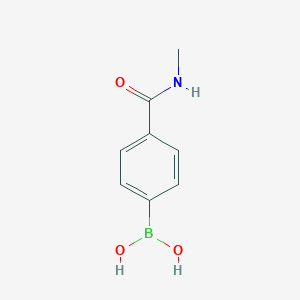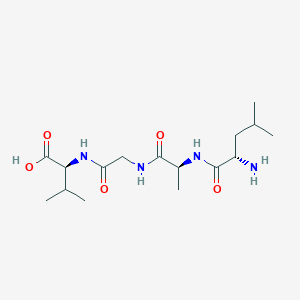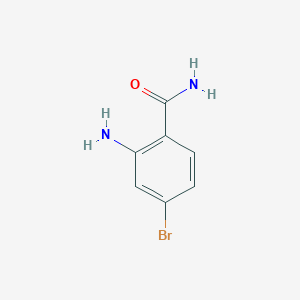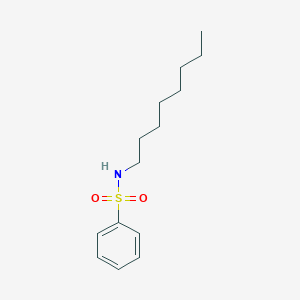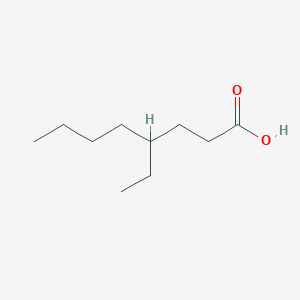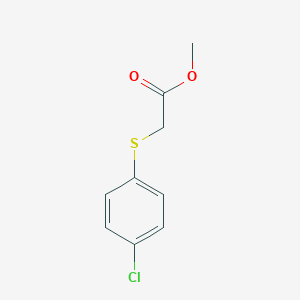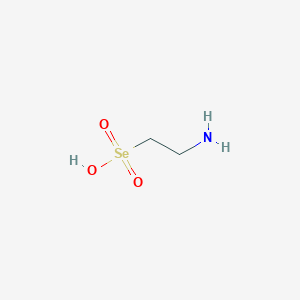
2-Aminoethaneselenonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminoethaneselenonic acid is a selenium-containing compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as selenoethionine and has a molecular formula of C2H8NO2Se. It is a derivative of the amino acid glycine and contains a selenium atom in place of a sulfur atom.
Aplicaciones Científicas De Investigación
2-Aminoethaneselenonic acid has been extensively studied for its potential applications in scientific research. It has been found to have antioxidant properties, which makes it useful in studying oxidative stress and its effects on various biological systems. It has also been shown to have anti-inflammatory properties, which can be useful in studying the inflammatory response in various diseases. Additionally, it has been studied for its potential as a therapeutic agent in cancer treatment.
Mecanismo De Acción
The mechanism of action of 2-Aminoethaneselenonic acid is not fully understood. However, it is believed to work by scavenging free radicals and reducing oxidative stress. It may also work by inhibiting the expression of pro-inflammatory cytokines, which reduces the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
2-Aminoethaneselenonic acid has been shown to have various biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It has also been shown to reduce lipid peroxidation and DNA damage. Additionally, it has been shown to reduce inflammation in various animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Aminoethaneselenonic acid in lab experiments is its antioxidant properties. This makes it useful in studying oxidative stress and its effects on various biological systems. Additionally, it has been found to be relatively non-toxic, which makes it safe to use in lab experiments. However, one of the main limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-Aminoethaneselenonic acid. One area of research is its potential as a therapeutic agent in cancer treatment. It has been shown to have anti-cancer properties in various cell lines, and further research is needed to determine its efficacy in animal models and clinical trials. Another area of research is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to have neuroprotective properties in animal models, and further research is needed to determine its potential as a therapeutic agent in humans. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on various biological systems.
Métodos De Síntesis
The synthesis of 2-Aminoethaneselenonic acid involves the reaction of glycine with sodium selenite. The reaction is carried out in an aqueous solution at a pH of 7-8. The resulting product is then purified using various techniques such as column chromatography or recrystallization. The yield of the product is typically around 60-70%.
Propiedades
Número CAS |
16698-41-2 |
|---|---|
Nombre del producto |
2-Aminoethaneselenonic acid |
Fórmula molecular |
C2H7NO3Se |
Peso molecular |
172.05 g/mol |
Nombre IUPAC |
2-aminoethaneselenonic acid |
InChI |
InChI=1S/C2H7NO3Se/c3-1-2-7(4,5)6/h1-3H2,(H,4,5,6) |
Clave InChI |
CCIFFQWCGIGQGI-UHFFFAOYSA-N |
SMILES |
C(C[Se](=O)(=O)O)N |
SMILES canónico |
C(C[Se](=O)(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




